![molecular formula C9H8BrNO4 B1374922 (4-Bromo-2-carbamoyl-phenoxy)acetic acid CAS No. 1373519-38-0](/img/structure/B1374922.png)
(4-Bromo-2-carbamoyl-phenoxy)acetic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Candidates
(4-Bromo-2-carbamoyl-phenoxy)acetic acid: is a valuable intermediate in medicinal chemistry for the synthesis of various therapeutic agents. Its phenoxy acetamide structure is a key scaffold in the development of compounds with potential pharmacological activities, including chalcone, indole, and quinoline derivatives . These derivatives are explored for their efficacy in treating a range of conditions, from infectious diseases to cancer.
Antimicrobial Agents: Development of New Antibiotics
The compound’s structure is conducive to the synthesis of salicylamide derivatives, which are known for their antimicrobial properties . By modifying the (4-Bromo-2-carbamoyl-phenoxy)acetic acid scaffold, researchers can develop new antibiotics that may be effective against resistant bacterial strains, addressing a critical need in public health.
Anti-Inflammatory and Analgesic Agents
Research indicates that derivatives of (4-Bromo-2-carbamoyl-phenoxy)acetic acid, such as salicylamidoacetic acid hydrazide, show promising anti-inflammatory and analgesic activities . These compounds could lead to the development of new pain relief medications with potentially lower ulcerogenic activity compared to existing drugs.
Proteomics Research: Biochemical Applications
In proteomics, (4-Bromo-2-carbamoyl-phenoxy)acetic acid serves as a biochemical tool for studying protein interactions and functions. Its molecular structure allows for specific binding to target proteins, aiding in the identification and analysis of proteomic profiles .
Pesticide and Fungicide Manufacturing
The phenoxy group in (4-Bromo-2-carbamoyl-phenoxy)acetic acid is integral to the production of various agricultural chemicals. Its derivatives are used in the manufacture of pesticides and fungicides, contributing to crop protection and yield enhancement .
Dye Industry: Synthesis of Colorants
Due to its chemical reactivity, (4-Bromo-2-carbamoyl-phenoxy)acetic acid is utilized in the dye industry for synthesizing colorants. Its ability to undergo various chemical transformations makes it a versatile precursor for a wide range of dyes .
properties
IUPAC Name |
2-(4-bromo-2-carbamoylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(12)13)6(3-5)9(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYYLXKSSIEFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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